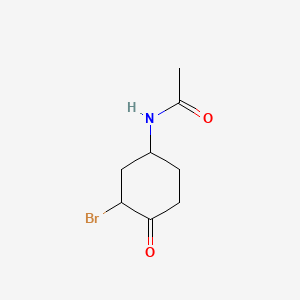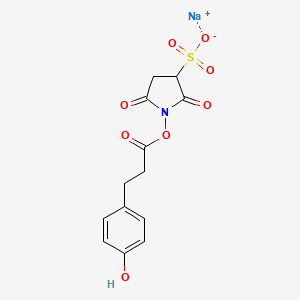
エリスリニンD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. Erythrinin D has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
科学的研究の応用
Erythrinin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:
Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of Erythrinin D is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:
Extraction: Using solvents like ethanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Obtaining the pure compound in crystalline form for further use.
化学反応の分析
Types of Reactions: Erythrinin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions typically yield derivatives of Erythrinin D with modified functional groups, which can be used for further studies or applications.
作用機序
The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:
Molecular Targets: Erythrinin D interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
類似化合物との比較
Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, Erythrinin D is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:
Genistein: Another isoflavonoid with well-documented anticancer properties.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
特性
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYOAYYYIFCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)




![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)




![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)

